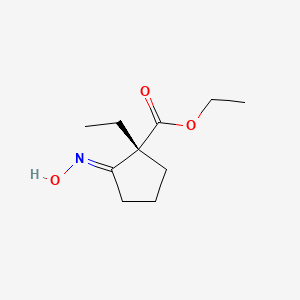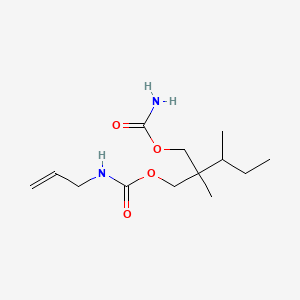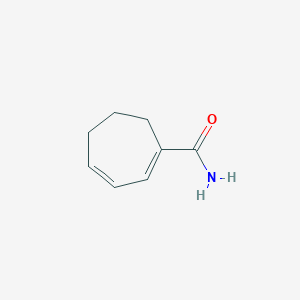![molecular formula C14H11N3S B13797673 Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- is a chemical compound with the molecular formula C14H11N3S. It is known for its applications in various fields such as pharmaceuticals, biotechnology, specialty chemicals, and perfumery . This compound is also used in fluorescence-based assays to determine methane .
Métodos De Preparación
The synthesis of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be achieved through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a catalyst. Ti-Al-Mg hydrotalcite using glycine as a fuel has been found to be the most active, selective, and reusable catalyst for this reaction . The reaction conditions typically involve a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is carried out at 60°C for 4 hours, achieving a 67.1% conversion of benzaldehyde and 97.6% selectivity to the desired product .
Análisis De Reacciones Químicas
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in fluorescence-based assays to detect methane.
Industry: The compound is used in the production of specialty chemicals and perfumery.
Mecanismo De Acción
The mechanism of action of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in fluorescence-based assays, the compound interacts with methane to produce a detectable signal .
Comparación Con Compuestos Similares
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be compared with other similar compounds such as:
Benzylidenemalononitrile: Similar in structure but differs in its applications and reactivity.
Propanedinitrile: Another compound with similar functional groups but different properties and uses.
The uniqueness of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- lies in its specific applications in fluorescence-based assays and its high selectivity in synthesis reactions .
Propiedades
Fórmula molecular |
C14H11N3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C14H11N3S/c1-2-17-12-5-3-4-6-13(12)18-14(17)8-7-11(9-15)10-16/h3-8H,2H2,1H3/b14-8- |
Clave InChI |
WBHQBVPTJRAPIJ-ZSOIEALJSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C=C(C#N)C#N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)



![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)




![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)



